3-Cyclohexyl-3-hydroxypropanenitrile
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Overview
Description
3-Cyclohexyl-3-hydroxypropanenitrile is an organic compound with the molecular formula C9H15NO. It is characterized by a cyclohexyl group attached to a hydroxypropanenitrile moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-3-hydroxypropanenitrile can be achieved through the bioreduction of 3-cyclohexyl-3-ketopropanenitrile. This process involves the use of a carbonyl reductase enzyme, such as PhADH from Paraburkholderia hospita, which catalyzes the reduction of the ketone group to a hydroxyl group. The reaction is typically carried out at high substrate concentrations, leading to high yields and enantioselectivity .
Industrial Production Methods
In an industrial setting, the scalable preparation of this compound involves the rational engineering of carbonyl reductase enzymes to enhance their activity and selectivity. The use of mutant enzymes, such as the H93C/A139L variant of PhADH, has been shown to significantly improve the efficiency of the bioreduction process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-3-hydroxypropanenitrile undergoes various types of chemical reactions, including:
Reduction: The compound can be further reduced to form different alcohol derivatives.
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Cyclohexyl-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-3-hydroxypropanenitrile involves its interaction with specific enzymes and molecular targets. The bioreduction process, for example, is facilitated by carbonyl reductase enzymes that catalyze the conversion of ketones to alcohols. The molecular pathways involved in these reactions include the transfer of hydride ions and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopentyl-3-hydroxypropanenitrile
- 3-Phenyl-3-hydroxypropanenitrile
- 3-Hydroxypropionitrile
Comparison
3-Cyclohexyl-3-hydroxypropanenitrile is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to similar compounds like 3-cyclopentyl-3-hydroxypropanenitrile and 3-phenyl-3-hydroxypropanenitrile. These differences influence the compound’s reactivity, stability, and suitability for various applications .
Properties
IUPAC Name |
3-cyclohexyl-3-hydroxypropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8-9,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCALPNCEVCXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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